molecular formula C17H23BClFO4 B593891 tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1218790-25-0

tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B593891
CAS No.: 1218790-25-0
M. Wt: 356.625
InChI Key: RUXDEXGOYVGKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1218789-89-9) is a boronate ester derivative with a benzoate core functionalized by chloro and fluoro substituents at positions 2 and 5, respectively, and a tert-butyl ester group at position 1. Its molecular formula is C₁₇H₂₃BClFO₄, with a molecular weight of 356.63 g/mol . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances its stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings . It is stored under dry conditions at 2–8°C and carries hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

tert-butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BClFO4/c1-15(2,3)22-14(21)10-8-13(20)11(9-12(10)19)18-23-16(4,5)17(6,7)24-18/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXDEXGOYVGKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682301
Record name tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-25-0
Record name 1,1-Dimethylethyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the activation of the boronic ester and the aryl halide by the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

Key structural analogues include:

Compound Name CAS No. Substituents (Position) Ester Group Molecular Weight Similarity Score
tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1218790-25-0 Cl (2), F (4) tert-butyl 356.63 0.97
Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1218789-89-9 Cl (2), F (6) methyl 326.58* 0.89
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 850568-72-8 None (aromatic ring) tert-butyl 316.23 N/A

Notes:

  • Substituent positioning significantly impacts reactivity. For example, the target compound’s 5-fluoro substituent (vs. 4-fluoro in the 0.97-similarity analogue) may alter steric and electronic effects during cross-coupling .

Reactivity in Suzuki-Miyaura Coupling

  • The target compound’s boronate ester participates in palladium-catalyzed couplings with aryl halides to form biaryls. Its chloro and fluoro substituents act as leaving groups or directing agents, depending on reaction conditions .
  • Comparison with methyl esters : Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 480425-35-2) exhibits faster coupling kinetics due to reduced steric hindrance but lower stability under acidic conditions .

Physicochemical Properties

Property Target Compound Methyl Analogue (CAS: 480425-35-2) tert-Butyl Unsubstituted (CAS: 850568-72-8)
Solubility Low in water; soluble in THF, DCM Higher polarity due to methyl ester Similar to target compound
Stability Stable at 2–8°C; sensitive to moisture Less hygroscopic More stable in air
Melting Point Not reported Not reported 92–94°C

Research Findings and Industrial Relevance

  • Catalytic efficiency : The target compound’s coupling efficiency with 2-bromopyridine was reported at >85% yield under optimized Pd(PPh₃)₄ catalysis, outperforming methyl analogues by ~10% due to reduced side reactions .
  • Scalability : Industrial-scale synthesis (Enamine Ltd.) highlights its role as a building block for kinase inhibitors .

Biological Activity

Introduction

tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1218790-25-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Properties

  • Molecular Formula : C17H23BClFO4
  • Molar Mass : 356.62 g/mol
  • Storage Conditions : Sealed in dry conditions at 2–8°C
  • Sensitivity : Classified as an irritant
PropertyValue
CAS Number1218790-25-0
Molecular FormulaC17H23BClFO4
Molar Mass356.62 g/mol
Storage ConditionsSealed in dry, 2–8°C
SensitivityIrritant

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its ability to inhibit cancer cell proliferation and motility. In vitro assays showed that it effectively reduced the growth of various cancer cell lines without affecting non-tumorigenic cells at concentrations up to 10 µM .

The proposed mechanism involves the modulation of key signaling pathways that govern cell proliferation and migration. Specifically, the compound appears to alter the localization and levels of phosphoproteins involved in these pathways . This suggests a targeted action that could minimize side effects typically associated with broader-spectrum chemotherapeutics.

Case Studies

  • Study on Cell Proliferation :
    • Objective : To assess the growth inhibition properties in cancerous versus non-cancerous cell lines.
    • Findings : Two derivatives demonstrated potent growth inhibition in tumorigenic cells while sparing healthy cells .
  • Cell Migration Assays :
    • Objective : To evaluate the effects on cancer cell motility.
    • Results : The compound significantly inhibited migration in treated cells compared to controls .

Toxicological Profile

The toxicity profile indicates that this compound can cause irritation upon contact. Safety data sheets recommend handling with appropriate precautions due to its irritant nature .

Table 2: Toxicological Information

Hazard TypeDescription
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. For example:

Borylation : A palladium-catalyzed Miyaura borylation introduces the dioxaborolane group under inert conditions (e.g., Pd(dppf)Cl₂, KOAc, 80–100°C in dioxane) .

Halogenation : Chloro and fluoro substituents are introduced via electrophilic aromatic substitution (e.g., using NCS or Selectfluor™) .

Esterification : The tert-butyl ester is formed via Steglich esterification (DCC/DMAP) or acid-catalyzed transesterification .

  • Critical Factors : Temperature control during borylation minimizes deboronation, while stoichiometric ratios of halogenating agents prevent over-substitution . Yields range from 50–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most effective for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). Fluorine-induced splitting patterns confirm the fluoro substituent’s position .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of competing fluorine environments .
  • Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) validates molecular formula (e.g., C₁₈H₂₂BClFO₄ requires 374.1256) .
  • HPLC : Purity >95% is achieved using C18 columns (MeCN/H₂O gradient) .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric and Electronic Effects : The electron-withdrawing fluoro group activates the boronate toward Suzuki-Miyaura coupling, while the chloro substituent provides a handle for subsequent functionalization (e.g., Buchwald-Hartwig amination) .
  • Regioselectivity : Comparative studies with analogs (e.g., ethyl 5-chloro-2-borylbenzoate) show that para-fluoro substitution accelerates coupling rates by 20% versus meta-substituted derivatives .
  • Data Table :
Substituent PositionCoupling Yield (%)Reaction Time (h)
2-Cl, 5-F (target)854
3-Cl, 4-F (analog)656

Q. What strategies optimize the stability of this compound under varying storage and reaction conditions?

  • Methodological Answer :

  • Storage : Store at -20°C under argon to prevent hydrolysis of the boronate ester. Solubility in DMSO (50 mg/mL) allows for long-term storage as frozen aliquots .
  • Reaction Solvents : Use anhydrous THF or toluene to avoid boronate degradation. Pre-purge solvents with nitrogen to eliminate moisture .
  • Stability Data :
ConditionDegradation (%) at 24 h
Ambient (air)40
-20°C (argon)<5

Q. How can computational modeling predict the compound’s interactions in catalytic systems or biological targets?

  • Methodological Answer :

  • DFT Calculations : Model the boronate’s Lewis acidity (Fukui indices) to predict coupling efficiency with aryl halides .
  • Molecular Docking : Simulate binding to WDR5 or similar protein targets (e.g., AutoDock Vina) to prioritize synthetic targets for cancer therapeutics .
  • Case Study : Docking scores (ΔG = -9.2 kcal/mol) suggest strong affinity for kinase ATP pockets, guiding in vitro testing priorities .

Contradictory Data Analysis

Q. Discrepancies in reported solubility: How should researchers address variability across studies?

  • Methodological Answer :

  • Solvent Screening : Test DMSO, THF, and dichloromethane at 10 mM increments. For example, solubility in DMSO (50 mg/mL) vs. methanol (<5 mg/mL) reflects polarity mismatches .
  • Additives : Co-solvents (e.g., 10% PEG-400) or sonication (37°C, 30 min) improve dissolution in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.